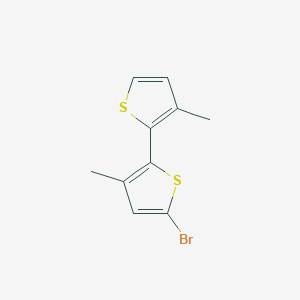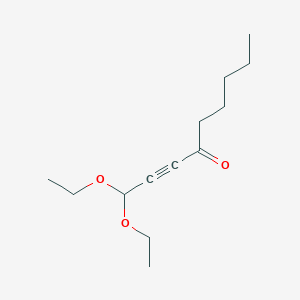![molecular formula C10H21NOSi B14284014 4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile CAS No. 125620-59-9](/img/structure/B14284014.png)
4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile is an organic compound with the molecular formula C10H21NOSi. It is a nitrile derivative that features a trimethylsilyl group, which is often used in organic synthesis for protecting hydroxyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile typically involves the reaction of 4,4-dimethyl-3-hydroxypentanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
4,4-Dimethyl-3-hydroxypentanenitrile+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield 4,4-dimethyl-3-hydroxypentanenitrile and trimethylsilanol.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to convert the nitrile group to an amine.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the nitrile group to a carboxylic acid.
Major Products Formed
Substitution: Depending on the substituent, various derivatives of 4,4-dimethyl-3-hydroxypentanenitrile can be formed.
Hydrolysis: 4,4-Dimethyl-3-hydroxypentanenitrile and trimethylsilanol.
Reduction: 4,4-Dimethyl-3-aminopentane.
Oxidation: 4,4-Dimethyl-3-carboxypentanoic acid.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Protecting Group: The trimethylsilyl group serves as a protecting group for hydroxyl functionalities during multi-step synthesis.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile primarily involves the reactivity of the trimethylsilyl group and the nitrile group. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the hydroxyl group. The nitrile group can undergo various transformations, making the compound a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-3-hydroxypentanenitrile: Lacks the trimethylsilyl group and is less stable under certain conditions.
4,4-Dimethyl-3-[(tert-butyldimethylsilyl)oxy]pentanenitrile: Contains a bulkier silyl protecting group, which can affect its reactivity and steric properties.
Uniqueness
4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile is unique due to its balance of stability and reactivity. The trimethylsilyl group provides protection while being easily removable, and the nitrile group offers a range of synthetic possibilities. This combination makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
125620-59-9 |
|---|---|
Fórmula molecular |
C10H21NOSi |
Peso molecular |
199.36 g/mol |
Nombre IUPAC |
4,4-dimethyl-3-trimethylsilyloxypentanenitrile |
InChI |
InChI=1S/C10H21NOSi/c1-10(2,3)9(7-8-11)12-13(4,5)6/h9H,7H2,1-6H3 |
Clave InChI |
WNPDLNPVYFHVFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CC#N)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



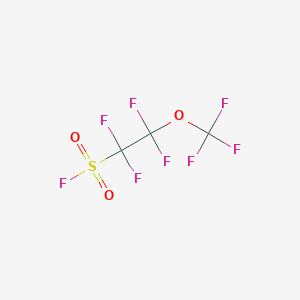
![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)

![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
silane](/img/structure/B14283956.png)
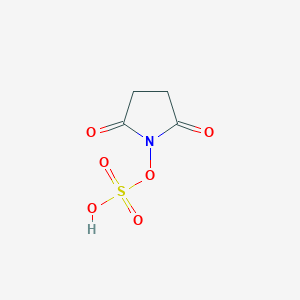
![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)
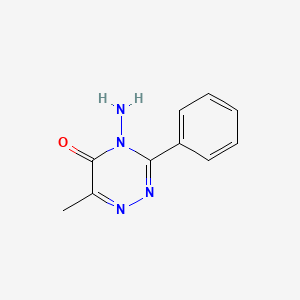

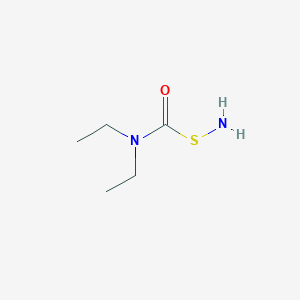
![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
